1-(3-Iodo-2-nitrophenyl)ethanone
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Overview
Description
1-(3-Iodo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 It is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(3-Iodo-2-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method involves the iodination of 1-(2-nitrophenyl)ethanone using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodo group at the desired position on the aromatic ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Iodo-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Iodo-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodo group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Iodo-2-nitrophenyl)ethanone can be compared with other similar compounds such as:
1-(3-Nitrophenyl)ethanone: Lacks the iodo group, making it less reactive in substitution reactions.
1-(4-Nitrophenyl)ethanone: The nitro group is positioned differently, affecting its reactivity and interaction with other molecules.
1-(2-Iodo-3-nitrophenyl)ethanone: Similar structure but with different positioning of the iodo and nitro groups, leading to variations in chemical behavior.
Properties
Molecular Formula |
C8H6INO3 |
---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
1-(3-iodo-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3 |
InChI Key |
JEQLDQQSUTYSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
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